An In-Depth Technical Guide to Adipic Acid-d4: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to Adipic Acid-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of deuterated adipic acid (Adipic acid-d4). The information is intended to support researchers and professionals in the fields of analytical chemistry, metabolomics, and pharmaceutical development who utilize stable isotope-labeled compounds.
Chemical Identity and Structure
Adipic acid-d4 is a stable isotope-labeled version of adipic acid (hexanedioic acid), a C6 aliphatic dicarboxylic acid. In this formulation, four hydrogen atoms have been replaced by deuterium atoms. The position of deuteration is critical for its application and is specified in its nomenclature. The two most common isotopologues are Adipic acid-2,2,5,5-d4 and Adipic acid-3,3,4,4-d4. The latter is frequently used as an internal standard in mass spectrometry-based quantification.
The fundamental structure consists of a four-carbon chain flanked by two carboxylic acid groups. The incorporation of deuterium increases the molecular weight by approximately four units compared to the natural adipic acid, which allows it to be distinguished by mass spectrometry while maintaining nearly identical chemical and physical properties.
Table 1: Structural and Identification Data for Adipic acid-3,3,4,4-d4
| Parameter | Value | Reference |
| IUPAC Name | 3,3,4,4-tetradeuteriohexanedioic acid | [1] |
| Synonyms | Hexanedioic acid-3,3,4,4-d4, Adipic acid-d4 | [2] |
| Molecular Formula | C₆H₆D₄O₄ | [2] |
| CAS Number | 121311-78-2 | [2] |
| SMILES | O=C(O)CC([2H])([2H])C([2H])([2H])CC(=O)O | [1] |
| InChI Key | WNLRTRBMVRJNCN-KHORGVISSA-N |
Physicochemical Properties
The physicochemical properties of Adipic acid-d4 are nearly identical to those of its unlabeled counterpart, with the exception of molecular weight and properties influenced by it (e.g., density). The data presented below for unlabeled adipic acid serves as a reliable reference.
Table 2: Physicochemical Properties of Adipic Acid
| Property | Value | Reference |
| Molecular Weight (d4) | ~150.17 g/mol | |
| Molecular Weight (unlabeled) | 146.14 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 151-154 °C | |
| Boiling Point | 265 °C at 100 mm Hg | |
| Water Solubility | 1.44 g/100 mL (15 °C) | |
| pKa1 | 4.43 (at 25 °C) | |
| pKa2 | 5.41 (at 25 °C) | |
| LogP | 0.09 |
Table 3: Solubility of Adipic Acid (Unlabeled) in Various Solvents at 25°C
| Solvent | Solubility ( g/100g Solvent) |
| Methanol | 59.0 |
| Ethanol | 42.0 |
| Acetone | 27.0 |
| Ethyl Acetate | 10.0 |
| Cyclohexane | 0.4 |
Experimental Protocols
Representative Synthesis of Adipic Acid
A common laboratory-scale synthesis of adipic acid involves the oxidative cleavage of a cyclohexene double bond. To synthesize Adipic acid-d4, a deuterated starting material would be required. The following protocol describes the synthesis of unlabeled adipic acid from cyclohexene and can be adapted accordingly.
Protocol: Oxidative Cleavage of Cyclohexene with Potassium Permanganate
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Reaction Setup: In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.
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Reaction Initiation: Loosely stopper the flask and swirl vigorously. The reaction is exothermic, and the flask should become warm (35-40°C). If necessary, gently warm the mixture on a steam bath to initiate the reaction.
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Oxidation: Swirl the flask frequently for a 20-minute period. Monitor the reaction for the presence of the purple permanganate color using a spot test on filter paper. If permanganate persists, add small portions of methanol to consume the excess.
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Workup: Filter the mixture through a Buchner funnel under vacuum to remove the manganese dioxide precipitate. Wash the precipitate with two 10 mL portions of hot 1% sodium hydroxide solution.
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Concentration: Transfer the filtrate to a beaker and boil until the volume is reduced to approximately 10 mL.
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Crystallization: Cool the solution in an ice-water bath. Carefully acidify the solution to a pH of ~1 by adding concentrated hydrochloric acid dropwise with stirring. This will precipitate the adipic acid.
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Isolation and Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a minimal amount of boiling water (~5 mL). Cool the solution to induce crystallization, then place in an ice bath for 10 minutes to maximize yield.
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Drying: Collect the purified crystals by vacuum filtration and dry thoroughly.
Note: For the synthesis of Adipic acid-d4, one would typically start with a deuterated precursor such as cyclohexene-d8 or employ a method that allows for deuteration at specific positions.
Use as an Internal Standard in LC-MS/MS Analysis
Adipic acid-d4 is primarily used as an internal standard (IS) for the accurate quantification of adipic acid in biological matrices. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.
Representative Protocol: Quantification of Adipic Acid in Human Plasma
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of adipic acid in methanol.
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Prepare a 1 mg/mL stock solution of Adipic acid-d4 (IS) in methanol.
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Preparation of Calibration Standards and Quality Controls (QCs):
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Serially dilute the adipic acid stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards.
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Spike control human plasma with the working solutions to create calibrators at concentrations ranging from 0.1 to 50 µg/mL.
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Prepare QCs at low, medium, and high concentrations in a similar manner.
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Sample Preparation (Protein Precipitation):
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To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 200 µL of the IS working solution (e.g., 5 µg/mL in acetonitrile).
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Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer 150 µL of the supernatant to an HPLC vial for analysis.
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LC-MS/MS Conditions:
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LC System: UPLC system.
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Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% B over 3 minutes, followed by a re-equilibration period.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
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MRM Transitions:
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Adipic Acid: Q1: 145.1 m/z → Q3: 127.1 m/z (loss of H₂O).
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Adipic Acid-d4 (IS): Q1: 149.1 m/z → Q3: 131.1 m/z (loss of H₂O).
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Data Analysis:
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Quantify the adipic acid concentration by calculating the peak area ratio of the analyte to the internal standard.
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Generate a calibration curve by plotting the area ratios against the nominal concentrations of the calibrators using a weighted (1/x²) linear regression.
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Diagrams and Workflows
Synthesis Pathway
Caption: Representative synthesis of Adipic Acid-d4 via oxidation of a deuterated precursor.
LC-MS/MS Analytical Workflow
Caption: Standard workflow for bioanalytical sample quantification using a stable isotope-labeled internal standard.
Spectroscopic Analysis
¹H NMR Spectroscopy
In the ¹H NMR spectrum of unlabeled adipic acid (in DMSO-d₆), characteristic peaks are observed for the carboxylic acid protons (~12.0 ppm), the α-methylene protons (~2.2 ppm), and the β-methylene protons (~1.5 ppm). For Adipic acid-3,3,4,4-d4 , the key difference would be the absence of the signal around 1.5 ppm, as these β-protons have been replaced by deuterium. The signal for the α-methylene protons at ~2.2 ppm would simplify from a multiplet to a triplet.
Mass Spectrometry
In mass spectrometry, Adipic acid-d4 is readily distinguished from its unlabeled counterpart by a mass shift. The molecular ion [M-H]⁻ for unlabeled adipic acid is observed at m/z 145.1. For Adipic acid-d4, this ion is observed at m/z 149.1. This +4 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard without cross-interference. The fragmentation pattern is generally conserved, with characteristic losses such as water (H₂O or D₂O/HDO) and the carboxyl group.
